

An In-depth Technical Guide to the Physicochemical Properties of Bromoethyne

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Compound of Interest

Compound Name: *bromoethyne*

Cat. No.: *B3344055*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethyne ($\text{BrC}\equiv\text{CH}$), also known as bromoacetylene, is a highly reactive haloalkyne that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a polarized carbon-bromine bond and an acidic terminal alkyne proton, makes it a valuable reagent for the introduction of the ethynyl moiety and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of **bromoethyne**, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic signature.

Physicochemical Properties

The fundamental physicochemical properties of **bromoethyne** are summarized in the table below, providing a ready reference for laboratory applications.

Property	Value	Reference
Molecular Formula	C ₂ HBr	
Molecular Weight	104.93 g/mol	
Boiling Point	40.4 °C at 760 mmHg	
Density	1.793 g/cm ³	
LogP	0.972	
Refractive Index	1.488	

Synthesis and Handling

Bromoethyne is a highly reactive and potentially explosive compound, necessitating careful handling in a controlled laboratory environment. It is typically synthesized through the dehydrohalogenation of 1,2-dibromoethene.

Experimental Protocol: Synthesis of Bromoethyne

This protocol describes the preparation of **bromoethyne** from 1,2-dibromoethene using a strong base.

Materials:

- 1,2-dibromoethene
- Alcoholic potassium hydroxide (KOH)
- Sodamide (NaNH₂)
- Inert solvent (e.g., diethyl ether)
- Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromoethene in an appropriate anhydrous solvent.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of alcoholic potassium hydroxide to the stirred solution of 1,2-dibromoethene. The reaction is exothermic.
- After the initial reaction to form bromoethene, further treatment with a stronger base like sodamide is required to yield **bromoethyne**.
- The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or TLC analysis of quenched aliquots).
- Upon completion, the reaction mixture is carefully quenched with a proton source (e.g., water or a saturated ammonium chloride solution) at low temperature.
- The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.
- The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO_4), filtered, and the solvent is carefully removed under reduced pressure to yield crude **bromoethyne**.
- Due to its high volatility and reactivity, **bromoethyne** is often used immediately in subsequent reactions without extensive purification.

Safety and Handling Precautions

Bromoethyne is a hazardous substance and requires strict safety protocols.

- Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a glove box to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles and a face shield are mandatory.

- Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.
- Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
- Inert Atmosphere: Due to its reactivity and potential for explosive decomposition, **bromoethyne** should be handled under an inert atmosphere (e.g., nitrogen or argon).
- Temperature Control: Reactions involving **bromoethyne** should be conducted at low temperatures to control exothermic processes.
- Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of as hazardous waste. All waste containing **bromoethyne** must be quenched and disposed of according to institutional safety guidelines.

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Caption: Synthesis of **Bromoethyne** Workflow.

Chemical Reactivity

The reactivity of **bromoethyne** is dominated by the chemistry of the carbon-carbon triple bond and the carbon-bromine bond.

Nucleophilic Substitution

The electron-withdrawing effect of the bromine atom makes the acetylenic proton acidic, allowing for deprotonation with a strong base to form a bromoacetylide anion. This anion can then act as a nucleophile. However, the bromine atom can also be displaced by nucleophiles.

Cross-Coupling Reactions

Bromoethyne is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of Bromoethyne

This protocol outlines a general procedure for the coupling of **bromoethyne** with an aryl iodide.

Materials:

- **Bromoethyne** (freshly prepared solution)
- Aryl iodide
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.
- Add the anhydrous solvent and the amine base via syringe.
- Stir the mixture at room temperature to ensure dissolution of the solids.

- Slowly add the solution of **bromoethyne** to the reaction mixture.
- The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC-MS.
- Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures including extraction, drying, and purification by column chromatography.

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Spectroscopic Analysis

The structural features of **bromoethyne** give rise to a distinct spectroscopic signature.

Spectroscopic Data

	A singlet is observed for the acetylenic proton. The chemical shift is influenced by the electronegativity of the bromine atom and typically appears in the downfield region for terminal alkynes.
¹ H NMR	
¹³ C NMR	Two signals are expected for the two sp-hybridized carbon atoms. The carbon attached to the bromine will be significantly deshielded and appear further downfield.
Infrared (IR) Spectroscopy	A sharp, weak to medium absorption band is expected for the C≡C stretch. A sharp, strong band corresponding to the ≡C-H stretch will also be present. The C-Br stretch will appear in the fingerprint region.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation will likely involve the loss of the bromine atom and the acetylenic proton.

Table of Expected Spectroscopic Data:

Technique	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	$\equiv\text{C-H}$	~2.0-3.0 ppm
^{13}C NMR	$-\text{C}\equiv\text{C-Br}$	~60-70 ppm
	$-\text{C}\equiv\text{C-Br}$	~30-40 ppm
IR	$\equiv\text{C-H}$ stretch	$\sim 3300 \text{ cm}^{-1}$
	$\text{C}\equiv\text{C}$ stretch	$\sim 2100-2260 \text{ cm}^{-1}$
	C-Br stretch	$\sim 500-600 \text{ cm}^{-1}$
Mass Spec.	Molecular Ion (M^+ , $\text{M}+2^+$)	m/z 104, 106

Conclusion

Bromoethyne is a potent synthetic intermediate with well-defined physicochemical properties and reactivity. Its successful application in research and development, particularly in the synthesis of complex organic molecules for drug discovery, relies on a thorough understanding of its characteristics and adherence to strict safety protocols during its handling and use. The spectroscopic data presented provides a valuable reference for the characterization of this important molecule.

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